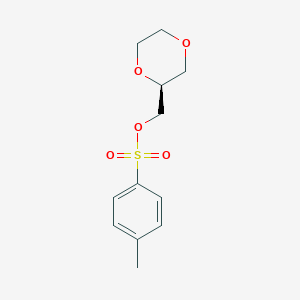
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H16O5S and a molecular weight of 272.32 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a 1,4-dioxane ring and a 4-methylbenzenesulfonate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (S)-1,4-dioxane-2-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and high yield of the compound .
化学反应分析
Types of Reactions
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new compounds.
Oxidation: The dioxane ring can be oxidized under specific conditions to form corresponding dioxane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted dioxanes, sulfonic acids, and various nucleophilic substitution products, depending on the specific reagents and conditions used .
科学研究应用
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a reagent in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is highly electron-withdrawing, making the adjacent carbon atom more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce new functional groups into organic molecules .
相似化合物的比较
Similar Compounds
®-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate: The enantiomer of the compound, which may exhibit different reactivity and selectivity in certain reactions.
(S)-(1,4-Dioxan-2-yl)methyl benzenesulfonate: A similar compound lacking the methyl group on the benzene ring, which may affect its physical and chemical properties.
(S)-(1,4-Dioxan-2-yl)methyl 4-chlorobenzenesulfonate: A derivative with a chlorine substituent on the benzene ring, potentially altering its reactivity and applications.
Uniqueness
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate is unique due to its specific combination of a dioxane ring and a methylbenzenesulfonate group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
属性
IUPAC Name |
[(2S)-1,4-dioxan-2-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHMWCSNNGYNP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917882-64-5 |
Source


|
| Record name | (S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
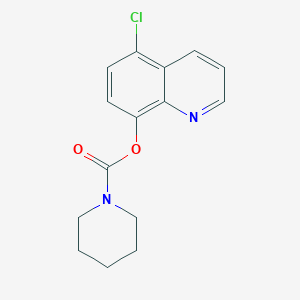
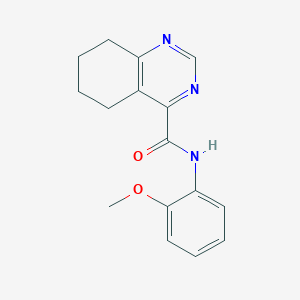
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)
![N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2892229.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)

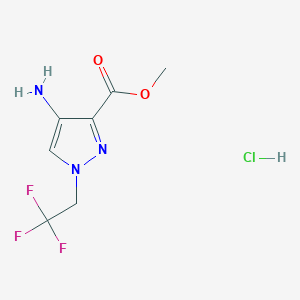
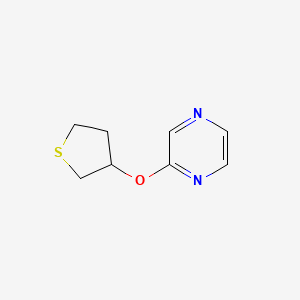
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)
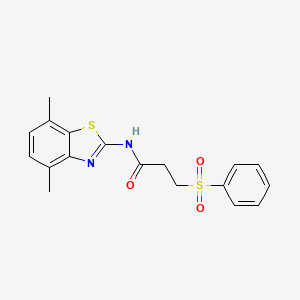
![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2892240.png)
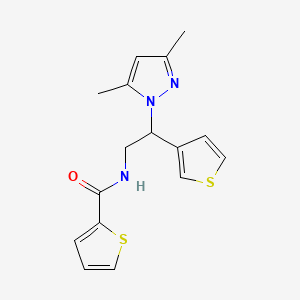
![methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2892242.png)

